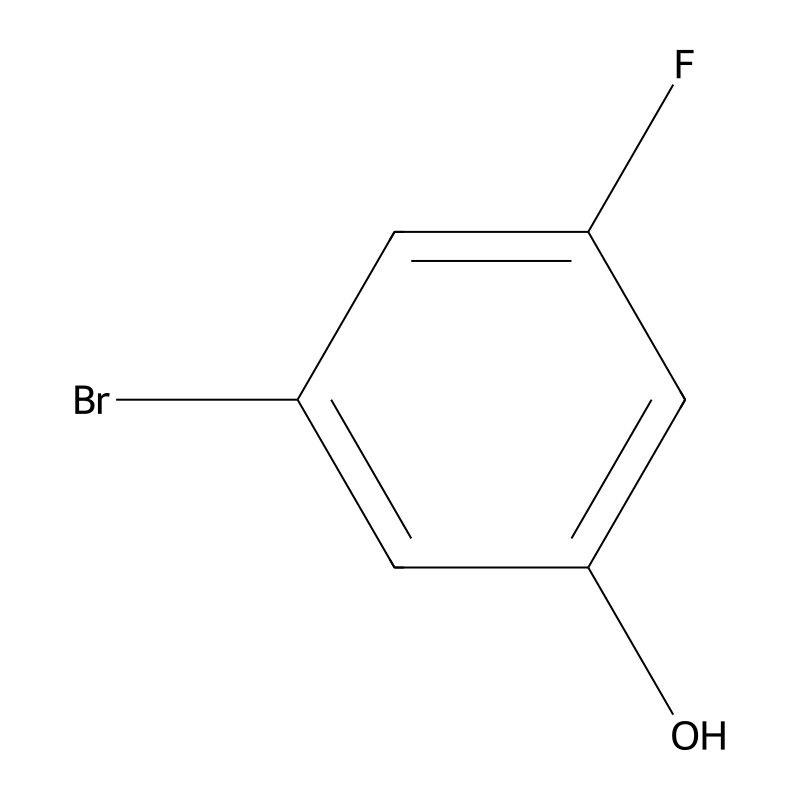

3-Bromo-5-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Versatile Building Block in Organic Synthesis:

3-Bromo-5-fluorophenol is a valuable intermediate and building block in organic synthesis reactions due to the presence of three distinct functional groups: a hydroxyl group (phenol), a bromine atom, and a fluorine atom [, ]. Each of these functional groups possesses unique chemical properties, allowing for diverse transformations and the creation of complex molecules.

- Reactivity of Functional Groups: The hydroxyl group can participate in various reactions like condensation, etherification, and esterification, while the bromine atom readily undergoes substitution reactions with other nucleophiles []. The fluorine atom, on the other hand, introduces unique electronic properties like electron-withdrawing effects, influencing the reactivity of the molecule and impacting the final product's properties [].

Applications in Drug Discovery:

The versatility of 3-bromo-5-fluorophenol makes it a promising candidate for the synthesis of biologically active molecules, including potential drugs []. By incorporating this compound into the structure of drug candidates, researchers can potentially:

- Improve potency and selectivity: The presence of the fluorine atom can enhance the binding affinity of the drug candidate to its target, potentially leading to a more potent and selective therapeutic effect [].

- Modulate properties: The different functional groups allow for fine-tuning of the physicochemical properties of the drug candidate, influencing factors like absorption, distribution, metabolism, and excretion (ADME).

Exploration in Material Science:

Beyond pharmaceuticals, 3-bromo-5-fluorophenol also holds potential applications in material science. The combination of the three functional groups can contribute to the development of materials with specific:

- Optical properties: The presence of the fluorine atom can influence the material's interaction with light, potentially leading to applications in optoelectronics or light-emitting devices.

- Electronic properties: The electronic properties of the molecule can be tailored through careful manipulation of the functional groups, potentially leading to the development of new materials with specific conductive or semiconductive properties.

3-Bromo-5-fluorophenol is an organic compound with the chemical formula C₆H₄BrFO and a molecular weight of 191.00 g/mol. It is classified as a halogenated phenol, containing both bromine and fluorine substituents along with a hydroxyl group. This compound appears as a white powder and has a melting point ranging from 36 °C to 40 °C . The presence of these functional groups imparts distinct reactivity, making it a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other complex organic compounds.

- Nucleophilic Substitution: The hydroxy group can undergo nucleophilic substitution reactions, while the bromine atom is suitable for metal-catalyzed cross-coupling reactions .

- Mitsunobu Reaction: The hydroxy group can participate in Mitsunobu reactions, facilitating the formation of various derivatives .

- Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles through nucleophilic aromatic substitution, enhancing the compound's reactivity in synthetic pathways.

3-Bromo-5-fluorophenol has demonstrated significant biological activity. It has been utilized in the synthesis of anticancer agents, specifically 3,4'-substituted diaryl guanidinium derivatives, which exhibit inhibitory effects against human promyelocytic leukemia cell lines (HL-60) with an IC₅₀ value of approximately 4.07 µM . Its functional groups allow it to interact with various biological targets, influencing biochemical pathways related to cell proliferation and apoptosis.

The synthesis of 3-bromo-5-fluorophenol can be achieved through several methods:

- Halogenation of Phenol Derivatives: Starting from phenol, bromination and fluorination can be performed under controlled conditions to introduce the respective halogens at the 3 and 5 positions.

- Nucleophilic Substitution Reactions: The compound can also be synthesized via nucleophilic substitution involving appropriate precursors that contain the desired functional groups .

These methods highlight its versatility as a synthetic intermediate in organic chemistry.

3-Bromo-5-fluorophenol serves multiple applications, notably:

- Pharmaceutical Development: It acts as a molecular scaffold for synthesizing various APIs, particularly those targeting cancer and other diseases .

- Material Science: Used in developing new materials due to its unique chemical properties.

- Organic Synthesis: Functions as an important building block for synthesizing complex organic molecules .

Several compounds share structural similarities with 3-bromo-5-fluorophenol. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Amino-3-bromo-5-fluorophenol | C₆H₄BrFNO | Contains an amino group; used in medicinal chemistry. |

| 4-Bromo-2-fluorophenol | C₆H₄BrF | Different substitution pattern; used in dye synthesis. |

| 2-Bromo-5-chlorophenol | C₆H₄BrCl | Contains chlorine instead of fluorine; utilized in pesticide formulations. |

Uniqueness of 3-Bromo-5-fluorophenol: Its distinct combination of bromine and fluorine substituents alongside the hydroxyl group provides unique reactivity patterns not fully replicated in similar compounds. This makes it particularly valuable for specific applications in drug discovery and organic synthesis.

3-Bromo-5-fluorophenol exists as a solid at room temperature (20°C) [1] [2]. The compound presents as a white to pale yellow crystalline powder or crystal structure [3] [2]. The appearance can vary from white to orange to green powder to crystal depending on purity and storage conditions [2]. This variation in appearance is consistent with the behavior of phenolic compounds, which can undergo oxidation in air leading to color changes [4]. The solid crystalline nature is characteristic of halogenated phenol derivatives, which typically exhibit higher melting points compared to their non-halogenated counterparts due to increased intermolecular interactions.

Melting and Boiling Points

Temperature Range Variations (36-44°C)

The melting point of 3-Bromo-5-fluorophenol demonstrates notable variation across different literature sources, ranging from 36°C to 44°C [5] [6] [3] [7] [8] [1] [2]. This range represents the most consistently reported physical property for this compound across multiple supplier specifications and scientific databases.

| Source | Melting Point (°C) | Reference |

|---|---|---|

| ChemBK | 42 | [5] |

| VWR/Thermo Fisher | 36-40 | [6] [7] [9] [8] |

| Ossila | 36-40 | [3] |

| Fisher Scientific | 36-40 | [7] |

| Sigma-Aldrich | 36-40 | [1] |

| TCI Chemicals | 40-44 | [2] |

The variation in melting point ranges can be attributed to several factors including purity levels, crystalline polymorphism, and measurement methodologies. The most frequently cited range of 36-40°C appears across multiple reputable suppliers [6] [3] [7] [8] [1], while individual point measurements tend toward the higher end of this range [5] [2].

Pressure-Temperature Relationships

The boiling point of 3-Bromo-5-fluorophenol has been measured at reduced pressure conditions, specifically 52-55°C at 9.98×10⁻² Torr [5] [10]. This corresponds to approximately 0.131 atm pressure, significantly below atmospheric pressure. Under standard atmospheric pressure (760 mmHg), computational predictions suggest a boiling point of 231.1±20.0°C [11]. This substantial difference demonstrates the strong pressure dependence of the boiling point for this compound.

The relationship between pressure and boiling point follows the Clausius-Clapeyron equation principles, where lower pressures enable vaporization at lower temperatures. For halogenated phenols, this pressure sensitivity is particularly pronounced due to the molecular structure containing both electron-withdrawing halogen substituents and the polar hydroxyl group, which influences intermolecular hydrogen bonding and van der Waals interactions [12] [13].

Density Parameters (1.764-1.8 g/cm³)

The density of 3-Bromo-5-fluorophenol has been computationally predicted to fall within the range of 1.764-1.8 g/cm³ [5] [11]. Two primary sources provide these values: ChemBK reports 1.764±0.06 g/cm³ [5], while Chemsrc provides 1.8±0.1 g/cm³ [11]. Both values represent theoretical predictions rather than experimental measurements.

| Source | Density (g/cm³) | Method | Reference |

|---|---|---|---|

| ChemBK (Predicted) | 1.764±0.06 | Computational prediction | [5] |

| Chemsrc (Predicted) | 1.8±0.1 | Computational prediction | [11] |

| Range Summary | 1.764-1.8 | Literature range | [5] [11] |

The relatively high density values reflect the presence of heavy halogen atoms (bromine and fluorine) incorporated into the aromatic structure. The density is significantly higher than that of unsubstituted phenol (1.07 g/cm³) [14], demonstrating the substantial mass contribution from the halogen substituents. The narrow range between the two predictions suggests good agreement in computational modeling approaches for this compound.

Solubility Profile

The solubility characteristics of 3-Bromo-5-fluorophenol follow patterns typical of halogenated phenolic compounds. While specific quantitative solubility data for this exact compound was not found in the literature, the solubility behavior can be inferred from related halogenated phenol derivatives and general phenol solubility principles [12] [13] [15] [16].

Water Solubility: Phenolic compounds generally exhibit limited water solubility at room temperature, which typically increases with temperature [15] [16]. The presence of both bromine and fluorine substituents on the aromatic ring would be expected to reduce water solubility compared to unsubstituted phenol, as these electron-withdrawing groups decrease the hydrogen bonding capability of the hydroxyl group [12].

Organic Solvent Compatibility: Based on the structural characteristics of 3-Bromo-5-fluorophenol, the compound would be expected to show good solubility in polar organic solvents such as:

- Alcohols (methanol, ethanol)

- Acetone

- Dimethyl sulfoxide (DMSO)

- N,N-Dimethylformamide (DMF)

Solvent Resistance: The compound would likely show limited compatibility with non-polar hydrocarbon solvents due to its polar hydroxyl group and the overall molecular polarity enhanced by the halogen substituents [17] [18].

Flash Point Determination (>110°C)

The flash point of 3-Bromo-5-fluorophenol is consistently reported as greater than 110°C (230°F) across multiple sources [5] [6] [7] [8] [1]. This value represents a closed cup measurement, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air under controlled conditions.

The relatively high flash point value indicates that 3-Bromo-5-fluorophenol has low volatility at ambient temperatures and represents a reduced fire hazard compared to more volatile organic compounds. This safety characteristic is important for handling, storage, and transportation considerations. The flash point is substantially higher than the melting point range (36-44°C), indicating that the compound remains relatively non-volatile even when molten.

Vapor Pressure Characteristics

The vapor pressure of 3-Bromo-5-fluorophenol at 25°C has been predicted as 0.042 mmHg [5] [11]. This low vapor pressure value indicates minimal volatility at room temperature, consistent with the high flash point determination and the compound's solid physical state.

For comparison, this vapor pressure is significantly lower than that of unsubstituted phenol (0.4 mmHg at 20°C) [14], demonstrating how halogen substitution reduces the volatility of phenolic compounds. The low vapor pressure has practical implications for:

- Reduced inhalation exposure risk during handling

- Minimal evaporative losses during storage

- Enhanced stability of formulated products containing this compound

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant